molecular formula C28H37NO9 B1609362 Petasinoside CAS No. 70474-34-9

Petasinoside

Cat. No. B1609362
CAS RN: 70474-34-9
M. Wt: 531.6 g/mol
InChI Key: JGNHECWVLJXCSV-OJBZVYEASA-N
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Description

Petasinoside is a natural product from the herbs of Petasites japonicus . It belongs to the class of organic compounds known as branched alkanes .


Molecular Structure Analysis

The molecular formula of Petasinoside is C28H37NO9 . It has a molecular weight of 531.60 g/mol . The structure of Petasinoside is complex and detailed structural analysis would require advanced techniques .


Physical And Chemical Properties Analysis

Petasinoside is a powder . Its physical and chemical properties such as solubility, melting point, boiling point, etc., are not well documented in the literature .

Scientific Research Applications

Pharmacology and Toxicology

Petasinoside, being a type of pyrrolizidine alkaloid, has implications in pharmacological studies due to its bioactive properties. Pyrrolizidine alkaloids are known for their hepatotoxicity, which makes them significant in the study of liver diseases . Research into these compounds can help develop better understanding and treatments for liver conditions caused by toxic substances.

Botanical Studies

In botanical research, Petasinoside is valuable for studying the defense mechanisms of plants. It is found in plants like Petasites japonicus, which use these alkaloids to deter herbivores . Understanding the role of such compounds can aid in the development of pest-resistant crops.

Environmental Health

Given the potential health hazards of pyrrolizidine alkaloids, Petasinoside is important in environmental health research. Monitoring and managing the presence of such compounds in food and the environment is crucial for public health safety .

Chemical Synthesis

The complex structure of Petasinoside offers a challenge for synthetic chemists. It can serve as a model compound for developing new synthetic methodologies and for training in complex organic synthesis .

Metabolomics

Petasinoside is part of metabolomic studies, which involve the comprehensive analysis of metabolites in biological systems. Its presence and effects on metabolic pathways can provide insights into the metabolic processes of organisms .

Food Safety

Research on Petasinoside also extends to food safety, as some plants containing pyrrolizidine alkaloids are consumed as food. Ensuring these foods are safe for consumption and free from toxic levels of alkaloids is a key application .

Safety and Hazards

The safety data sheet for Petasinoside suggests avoiding contact with eyes, skin, and clothing. It also recommends avoiding ingestion and inhalation. Prolonged or repeated exposure should be avoided .

properties

IUPAC Name

[(1S,2R,8S)-1-[[(E)-3-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]prop-2-enoyl]oxymethyl]-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO9/c1-4-16(2)27(34)38-22-14-29-13-5-6-21(29)20(22)15-35-23(30)12-9-18-7-10-19(11-8-18)37-28-26(33)25(32)24(31)17(3)36-28/h4,7-12,17,20-22,24-26,28,31-33H,5-6,13-15H2,1-3H3/b12-9+,16-4+/t17-,20+,21-,22-,24-,25+,26+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNHECWVLJXCSV-OJBZVYEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CN2CCCC2C1COC(=O)C=CC3=CC=C(C=C3)OC4C(C(C(C(O4)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1CN2CCC[C@H]2[C@H]1COC(=O)/C=C/C3=CC=C(C=C3)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butenoic acid, 2-methyl-, (1S,2R,7aS)-1-((((2E)-3-(4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)-1-oxo-2-propenyl)oxy)methyl)hexahydro-1H-pyrrolizin-2-yl ester, (2Z)-

CAS RN

70474-34-9
Record name Petasinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070474349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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